![molecular formula C6H16N2O8S4 B14382688 N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-07-5](/img/structure/B14382688.png)
N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a chemical compound with the molecular formula C6H14N2O6S4 It is characterized by the presence of two methanesulfonamide groups attached to an ethane-1,2-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethylenediamine+2Methanesulfonyl chloride→N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): This compound has a similar structure but lacks the additional methanesulfonyl groups.
Tetraacetylethylenediamine (TAED): TAED is another ethane-1,2-diyl derivative used as a bleach activator in detergents.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): This compound features a different functional group arrangement but shares the ethane-1,2-diyl backbone.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
89913-07-5 |
|---|---|
Formule moléculaire |
C6H16N2O8S4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[2-[bis(methylsulfonyl)amino]ethyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C6H16N2O8S4/c1-17(9,10)7(18(2,11)12)5-6-8(19(3,13)14)20(4,15)16/h5-6H2,1-4H3 |
Clé InChI |
ARWDIWIFWPNTJA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


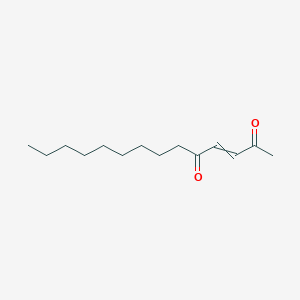
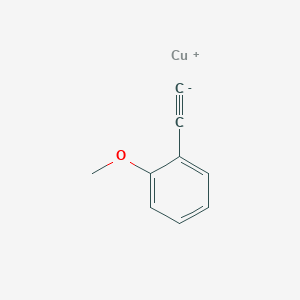
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)


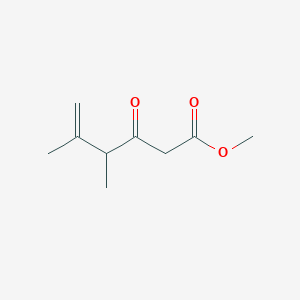
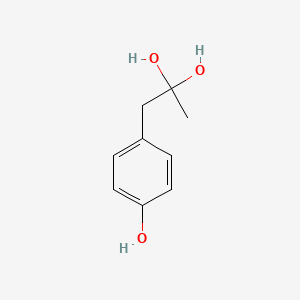
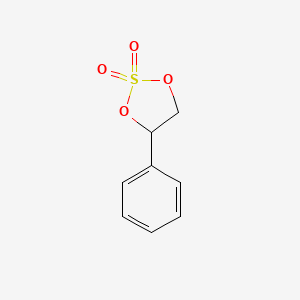
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
